molecular formula C18H22N4O3 B6851095 [4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone

[4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6851095
M. Wt: 342.4 g/mol
InChI Key: MOUOSHVQMVIDEK-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is a synthetic compound belonging to the class of organic molecules containing both cyclopropyl and triazole groups. The structure of this compound suggests potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone typically involves the following steps:

  • Formation of the Triazole Ring: : The starting material for the synthesis is often 1H-1,2,4-triazole-5-carboxylic acid. This compound undergoes esterification and subsequent reduction to form the triazole core.

  • Introduction of the Pyrrolidine Ring: : The pyrrolidine ring is introduced via a stereoselective reaction, ensuring the correct (2S,4R) configuration. Common reagents include chiral catalysts and protecting groups to achieve high selectivity.

  • Attachment of the Phenyl Group: : The phenyl group is attached to the triazole-pyrrolidine intermediate via a nucleophilic aromatic substitution reaction.

  • Cyclopropylmethoxy Substitution:

Industrial Production Methods

For industrial-scale production, the synthesis must be optimized for cost-efficiency and yield. The process involves:

  • Large-scale Reactors: : Utilizing high-capacity reactors to handle the volume of reagents.

  • Optimization of Reaction Conditions: : Temperature, pressure, and reaction time are carefully controlled to maximize yield.

  • Purification: : The compound is purified using chromatography or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [4-(Cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: : Alkyl halides, sulfonates, or other suitable electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups, maintaining the core structure of the compound.

Scientific Research Applications

Chemistry

  • Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Its structure may allow it to function as a ligand in catalytic processes.

Biology

  • Biochemical Probes: : Employed in studies to understand enzyme interactions and molecular pathways.

  • Receptor Binding Studies: : Investigated for its potential binding affinity to various biological receptors.

Medicine

  • Pharmaceutical Development: : Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer activity.

  • Drug Design: : Serves as a scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

  • Material Science:

  • Agriculture: : May be used in the design of agrochemicals for crop protection.

Mechanism of Action

The mechanism by which [4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone exerts its effects is primarily through its interaction with specific molecular targets in biological systems. The compound is likely to:

  • Bind to Enzymes or Receptors: : Interacting with enzymes or receptors involved in key biological pathways.

  • Inhibit or Activate Molecular Pathways: : Modulating the activity of these pathways to produce a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Cyclopropylmethoxy)phenyl]-[(2S,4R)-4-ethyl-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone: : Similar structure but with an ethyl group instead of a methoxy group.

  • [4-(Cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,3-triazol-5-yl)pyrrolidin-1-yl]methanone: : Substitution of a 1H-1,2,4-triazole with a 1H-1,2,3-triazole ring.

Uniqueness

What sets [4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone apart is its specific combination of functional groups and stereochemistry, which confer unique biological activities and interactions compared to its analogs.

There you have it, a deep dive into this compound. Always fun delving into the chemistry world! Curious about anything else?

Properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-8-16(17-19-11-20-21-17)22(9-15)18(23)13-4-6-14(7-5-13)25-10-12-2-3-12/h4-7,11-12,15-16H,2-3,8-10H2,1H3,(H,19,20,21)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUOSHVQMVIDEK-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)C2=CC=C(C=C2)OCC3CC3)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)OCC3CC3)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.